3,5-Diphenylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with phenyl groups at positions 3 and 5, and an aldehyde group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylthiophene-2-carbaldehyde typically involves the photochemical reaction of 3,5-dibromothiophene-2-carbaldehyde with phenyl derivatives. The reaction is carried out in benzene solution under irradiation, leading to the formation of the desired product . Another method involves the use of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, which upon irradiation, yield the corresponding 5-phenyl derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale photochemical reactors to ensure efficient and consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-Diphenylthiophene-2-carboxylic acid.
Reduction: 3,5-Diphenylthiophene-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Diphenylthiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diphenylthiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, while its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis . The compound’s ability to act as an electron donor or acceptor makes it valuable in electronic applications, where it facilitates charge transfer processes .
Comparison with Similar Compounds
- 3,5-Diphenylthiophene-2-carboxylic acid
- 3,5-Diphenylthiophene-2-methanol
- 3,5-Diphenylthiophene-2-bromide
Comparison: 3,5-Diphenylthiophene-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the phenyl substitutions at positions 3 and 5 enhance its stability and electronic properties, distinguishing it from other thiophene derivatives .
Properties
Molecular Formula |
C17H12OS |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3,5-diphenylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H12OS/c18-12-17-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
TZCCXBDWMDJBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.